N'-(2,4-dimethylphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]malonamide
Overview
Description
N'-(2,4-dimethylphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]malonamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.15354051 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Antifungal Activity
One study focused on the synthesis of novel compounds, including oxadiazole derivatives, through a series of chemical reactions. These newly synthesized compounds exhibited good antifungal activity, highlighting the potential of such molecules in developing antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
Iron(III) Recovery from Chloride Solutions
Another application involves the recovery of iron(III) from chloride solutions using N,N'-tetrasubstituted malonamides, demonstrating the compound's utility in solvent extraction processes for metal recovery from industrial waste streams (Paiva & Costa, 2005).
Antiviral Drug Development
Pleconaril, a compound with structural relevance, showcases the therapeutic application of oxadiazole derivatives as antiviral agents, specifically against picornaviruses. This highlights the compound's potential role in developing treatments for viral infections (Romero, 2001).
Radical Scavenging Agents
Malonic acid diamide analogues, including oxadiazole derivatives, have been evaluated for their antioxidant properties. These compounds showed significant scavenging activity, suggesting their potential use in developing antioxidants (Patil et al., 2015).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-methyl-N'-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-5-6-13(11(2)7-10)17-15(21)8-16(22)20(4)9-14-12(3)18-23-19-14/h5-7H,8-9H2,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMJKDFWLWOIHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)N(C)CC2=NON=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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